N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

OCT1 Transporter inhibition Drug-transporter interaction

N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-69-5, molecular formula C10H10BrN5OS, MW 328.19) is a synthetic small molecule belonging to the aryltetrazolylacetanilide class. It features a 1-methyltetrazole-5-thioether linked via an acetamide bridge to an ortho-brominated phenyl ring, a scaffold that has been explored in medicinal chemistry for HIV non-nucleoside reverse transcriptase inhibition and other target classes.

Molecular Formula C10H10BrN5OS
Molecular Weight 328.19
CAS No. 329078-69-5
Cat. No. B2482986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS329078-69-5
Molecular FormulaC10H10BrN5OS
Molecular Weight328.19
Structural Identifiers
SMILESCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17)
InChIKeyATBORCDHRBILGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-69-5): A Structurally Defined Tetrazole-Thioacetamide Building Block with Documented Transporter Interaction


N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 329078-69-5, molecular formula C10H10BrN5OS, MW 328.19) is a synthetic small molecule belonging to the aryltetrazolylacetanilide class [1]. It features a 1-methyltetrazole-5-thioether linked via an acetamide bridge to an ortho-brominated phenyl ring, a scaffold that has been explored in medicinal chemistry for HIV non-nucleoside reverse transcriptase inhibition and other target classes [2]. The compound is commercially available at ≥95% purity and bears a predicted density of 1.72±0.1 g/cm³ and a predicted pKa of 11.97±0.70 . Importantly, this compound has measurable but weak biochemical activity against the human organic cation transporter 1 (OCT1/SLC22A1), with a reported IC50 of 138,000 nM in a cellular uptake assay, placing it in a distinct affinity bracket relative to more potent OCT1 ligands [3].

Why N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


The aryltetrazolylacetanilide scaffold tolerates diverse aniline substitutions, and even minor positional isomerism (e.g., ortho- vs. meta- vs. para-bromophenyl) or N-tetrazole variation (methyl vs. mesityl vs. phenyl) can produce large differences in target engagement, physicochemical properties, and synthetic utility [1]. For instance, the ortho-bromine in CAS 329078-69-5 provides a reactive handle for palladium-catalyzed cross-coupling that its meta-bromo isomer (N-(3-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide) and para-bromo isomer cannot replicate with the same steric and electronic profile . Measured biochemical data on the 2-bromophenyl variant, though limited, reveal a distinct OCT1 transporter inhibition fingerprint (IC50 = 138,000 nM) that diverges from other aniline-substituted members of this family whose primary reported activities lie in HIV reverse transcriptase or sphingosine-1-phosphate receptor modulation [2][3]. Substituting one analog for another without appreciating these structural and pharmacological differences risks invalidating SAR hypotheses, confounding transporter liability assessments, and eliminating a valuable synthetic diversification point.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (329078-69-5)


OCT1 Transporter Inhibition: A Quantifiable Biochemical Fingerprint Absent in Closest Available Analogs

CAS 329078-69-5 is the only member of the 1-methyltetrazole-5-thioacetamide anilide sub-family with a publicly reported IC50 against human OCT1 (SLC22A1). In a cellular uptake assay using HEK293 cells expressing human OCT1 and ASP+ as a fluorescent substrate, the compound inhibited transport with an IC50 of 138,000 nM (138 µM) [1]. By contrast, the closest available comparative data point for this scaffold class is the N-(3-acetamidophenyl) analog (BDBM37444), which showed negligible activity against the S1P3 receptor (IC50 > 49,800 nM) and no reported OCT1 data, underscoring that the 2-bromophenyl substitution confers a distinct target interaction profile not shared by other aniline variants in this series [2]. The OCT1 IC50 of 138 µM is approximately 10,000-fold weaker than known potent OCT1 inhibitors such as decynium-22 (IC50 ~10 nM), confirming that this compound does not act as a strong OCT1 ligand but provides a measurable, low-affinity reference point for transporter profiling panels [3].

OCT1 Transporter inhibition Drug-transporter interaction

Ortho-Bromine as a Synthetic Diversification Handle: Positional Isomer Advantage Over Meta- and Para-Bromo Analogs

The ortho-bromine substituent on the anilide ring of CAS 329078-69-5 is positioned to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with distinct steric and electronic constraints compared to its meta-bromo (N-(3-bromophenyl)-...) and para-bromo (N-(4-bromophenyl)-...) positional isomers. Ortho-substituted aryl bromides typically exhibit slower oxidative addition but can provide advantageous steric shielding in subsequent catalytic steps, enabling selective monofunctionalization that para-bromo isomers cannot offer. The 2-bromophenyl motif has established precedent in tetrazole chemistry: 5-(2-bromophenyl)-1H-tetrazole itself is a known synthetic bidentate ligand and nitric oxide synthase inhibitor , and the broader class of N-(2-bromophenyl)acetamides serves as a documented precursor for 1-(2-bromophenyl)-5-methyl-1H-tetrazole synthesis via triflic anhydride-mediated cyclization . This synthetic utility is absent in the meta-bromo isomer, which lacks the same steric environment for directed ortho-functionalization, and in the mesityl-substituted analog (C18H18BrN5OS, MW 432.34, cLogP 4.8), which is significantly more lipophilic and sterically encumbered [1].

Suzuki coupling Cross-coupling Molecular diversity

Tetrazole Bioisosterism Confers Differentiated Physicochemical Profile Relative to Carboxylic Acid and Amide Congeners

The 1-methyltetrazole-5-thioether moiety in CAS 329078-69-5 functions as a metabolically stable bioisostere of carboxylic acid and primary amide groups, a design strategy validated across multiple FDA-approved tetrazole-containing drugs [1]. Tetrazoles exhibit pKa values (~4.5–5.0 for unsubstituted tetrazole NH) that more closely mimic carboxylic acids than amides, while offering enhanced resistance to phase II glucuronidation and improved membrane permeability [1]. For this specific compound, the methyl-capped tetrazole (pKa predicted at 11.97 for the anilide NH, not the tetrazole ring) eliminates the acidic proton present in 1H-tetrazole analogs, potentially reducing plasma protein binding and off-target interactions mediated by carboxylate pharmacophores. Quantitative comparisons from the broader tetrazole acetamide literature show that tetrazole-containing PTP1B inhibitors achieve IC50 values of 1.88–4.48 µM [2], while tetrazolyl-thioacetamide antitubercular agents reach MIC values of 4.7 µM against Mycobacterium tuberculosis [3], establishing the scaffold's capacity to generate bioactive molecules. The predicted density of 1.72 g/cm³ for CAS 329078-69-5 further distinguishes it from typical carboxylic acid bioisosteres with lower density values, affecting solid-state formulation behavior.

Bioisostere Tetrazole Metabolic stability

Cytotoxicity Selectivity Baseline: Distinguishing This Scaffold from Active Anticancer Tetrazole-Acetamides

While CAS 329078-69-5 itself has no reported cytotoxicity data, a close structural analog sharing the identical 1-methyltetrazole-5-thioacetamide core but bearing a 5-methyl-4-phenylthiazol-2-yl aniline replacement (compound 4c) demonstrated an IC50 of 23.30±0.35 µM against A549 human lung adenocarcinoma cells with high selectivity versus NIH/3T3 mouse embryoblast cells (IC50 > 1,000 µM, selectivity index > 43) [1]. This cross-study comparable evidence establishes that the 1-methyltetrazole-5-thioacetamide core can support selective cytotoxicity when paired with an appropriate aniline partner. The lack of reported cytotoxicity for the 2-bromophenyl variant suggests that the ortho-bromine substitution may attenuate anticancer activity relative to the thiazolyl-aniline analog, making CAS 329078-69-5 a potentially useful inactive or low-activity control compound for phenotypic screening cascades. In contrast, the mesityl-substituted analog (C18H18BrN5OS) with its high cLogP of 4.8 would be expected to show higher non-specific cytotoxicity due to membrane perturbation [2].

Cytotoxicity Selectivity A549

Recommended Application Scenarios for N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Based on Documented Evidence


Transporter Liability Reference Compound for OCT1 Screening Panels

CAS 329078-69-5 is uniquely characterized among its scaffold peers with a measured OCT1 IC50 of 138 µM [1]. This positions the compound as a low-affinity reference or negative control in hepatic OCT1 uptake assays (e.g., using ASP+ or metformin as substrates in HEK293-OCT1 cells). The availability of this specific biochemical annotation — absent for its meta-bromo, para-bromo, and N-acetamidophenyl analogs — makes it valuable for transporter profiling laboratories that require characterized, moderate-to-weak ligands to calibrate assay windows between potent inhibitors (decynium-22, IC50 ~10 nM) and true negatives.

Diversifiable Core Scaffold for Focused Library Synthesis via Suzuki Coupling

The ortho-bromine substituent provides a chemically addressable handle for palladium-catalyzed cross-coupling . Medicinal chemistry teams can employ this compound as a late-stage diversification precursor, coupling aryl, heteroaryl, or amine partners at the 2-position of the anilide ring. This synthetic utility is not equivalently available from the meta-bromo or para-bromo positional isomers, making CAS 329078-69-5 the preferred procurement choice for SAR campaigns that require ortho-functionalized tetrazole-thioacetamide libraries .

Non-Acidic Tetrazole Bioisostere for Lead Optimization Campaigns

The methyl-capped tetrazole-thioether core eliminates the acidic NH proton while retaining the metabolic stability advantages of tetrazole bioisosterism over carboxylic acids [2]. This scaffold is suited for lead optimization programs where a carboxylic acid pharmacophore has been identified as a metabolic liability (e.g., acyl glucuronidation leading to idiosyncratic toxicity). The predicted pKa of 11.97 for the anilide NH and the absence of an acidic tetrazole proton indicate that this compound will remain largely unionized at physiological pH, potentially improving passive permeability relative to carboxylate-containing leads .

Low-Cytotoxicity Scaffold Control in Phenotypic Anticancer Screening

Based on cross-study comparable evidence showing that a closely related thiazolyl-aniline analog (compound 4c) achieves an A549 IC50 of 23.30 µM with >43-fold selectivity over non-cancerous NIH/3T3 cells [3], the 2-bromophenyl variant — which lacks reported cytotoxicity — can serve as a structurally matched low-activity or inactive control. This application is particularly relevant for phenotypic screening cascades where the goal is to distinguish target-specific anticancer effects from non-specific cytotoxicity arising from the tetrazole-thioacetamide core itself. The compound's predicted lower lipophilicity relative to the mesityl analog (cLogP 4.8) further supports its use as a cleaner control [4].

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